molecular formula C27H29N3O2 B3622831 2-(3-Cyclohexanecarbonyl-1H-indol-1-YL)-N-[2-(1H-indol-3-YL)ethyl]acetamide

2-(3-Cyclohexanecarbonyl-1H-indol-1-YL)-N-[2-(1H-indol-3-YL)ethyl]acetamide

Cat. No.: B3622831
M. Wt: 427.5 g/mol
InChI Key: LSPIDEMJGDFYIH-UHFFFAOYSA-N
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Description

2-(3-Cyclohexanecarbonyl-1H-indol-1-YL)-N-[2-(1H-indol-3-YL)ethyl]acetamide is a complex organic compound that features a unique structure combining indole and cyclohexane moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyclohexanecarbonyl-1H-indol-1-YL)-N-[2-(1H-indol-3-YL)ethyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Derivative: The initial step involves the synthesis of the indole derivative through Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone under acidic conditions.

    Acylation: The indole derivative is then acylated using cyclohexanecarbonyl chloride in the presence of a base such as pyridine to form the cyclohexanecarbonyl-indole intermediate.

    Amidation: The final step involves the reaction of the cyclohexanecarbonyl-indole intermediate with N-[2-(1H-indol-3-YL)ethyl]amine under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyclohexanecarbonyl-1H-indol-1-YL)-N-[2-(1H-indol-3-YL)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the carbonyl carbon, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives

Scientific Research Applications

2-(3-Cyclohexanecarbonyl-1H-indol-1-YL)-N-[2-(1H-indol-3-YL)ethyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Cyclohexanecarbonyl-1H-indol-1-YL)-N-[2-(1H-indol-3-YL)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(1-Cyclohexanecarbonyl-2,3-dihydro-1H-indol-5-yl)-ethanone
  • 1-(2,3-Dimethyl-5-nitro-indol-1-yl)-ethanone
  • 2-Diethylamino-1-(1H-indol-3-yl)-ethanone

Uniqueness

2-(3-Cyclohexanecarbonyl-1H-indol-1-YL)-N-[2-(1H-indol-3-YL)ethyl]acetamide is unique due to its specific combination of indole and cyclohexane moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[3-(cyclohexanecarbonyl)indol-1-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O2/c31-26(28-15-14-20-16-29-24-12-6-4-10-21(20)24)18-30-17-23(22-11-5-7-13-25(22)30)27(32)19-8-2-1-3-9-19/h4-7,10-13,16-17,19,29H,1-3,8-9,14-15,18H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSPIDEMJGDFYIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)NCCC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-Cyclohexanecarbonyl-1H-indol-1-YL)-N-[2-(1H-indol-3-YL)ethyl]acetamide
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2-(3-Cyclohexanecarbonyl-1H-indol-1-YL)-N-[2-(1H-indol-3-YL)ethyl]acetamide
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2-(3-Cyclohexanecarbonyl-1H-indol-1-YL)-N-[2-(1H-indol-3-YL)ethyl]acetamide
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2-(3-Cyclohexanecarbonyl-1H-indol-1-YL)-N-[2-(1H-indol-3-YL)ethyl]acetamide
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2-(3-Cyclohexanecarbonyl-1H-indol-1-YL)-N-[2-(1H-indol-3-YL)ethyl]acetamide
Reactant of Route 6
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2-(3-Cyclohexanecarbonyl-1H-indol-1-YL)-N-[2-(1H-indol-3-YL)ethyl]acetamide

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